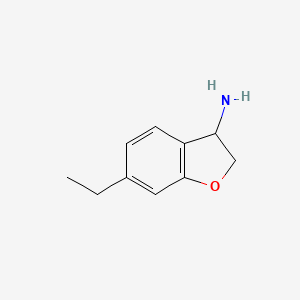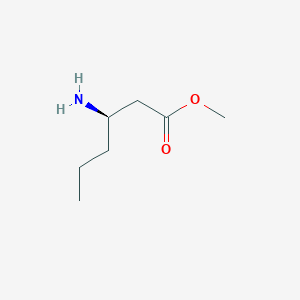![molecular formula C11H13N3O2 B13044116 Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate CAS No. 2060593-57-7](/img/structure/B13044116.png)
Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. This method also allows for the use of more environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation for synthesis is particularly advantageous in an industrial setting due to its efficiency and scalability. Additionally, the use of environmentally friendly oxidizers aligns with green chemistry principles, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: The compound is used in the development of light-emitting materials for phosphorescent OLED devices.
Biological Studies: It exhibits numerous biological activities, making it a valuable compound for studying various biological processes.
Wirkmechanismus
The mechanism of action of methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, leading to reduced expression of target genes involved in inflammation and autoimmune responses. Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can be compared with other triazolopyridine derivatives, such as:
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound has similar biological activities but differs in its chemical structure, which includes a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyridine: Another similar compound with a different fusion pattern of the triazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
2060593-57-7 |
|---|---|
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
methyl 5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)8-5-4-6-9-12-10(11(15)16-3)13-14(8)9/h4-7H,1-3H3 |
InChI-Schlüssel |
CIWPSKLSGIGCNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=NC(=NN21)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


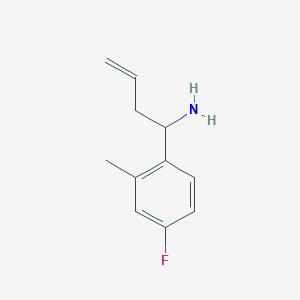
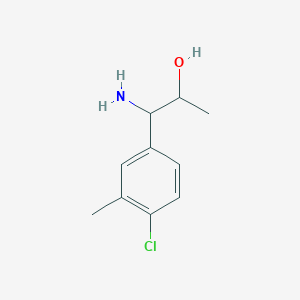
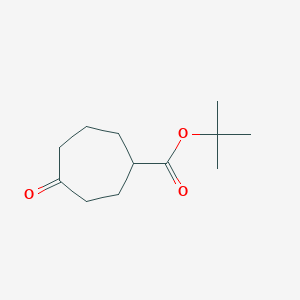

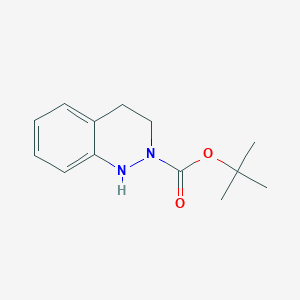
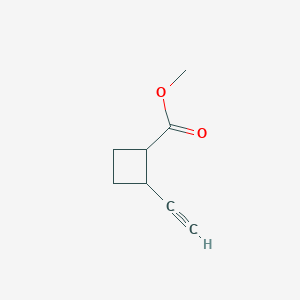
![4-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13044063.png)

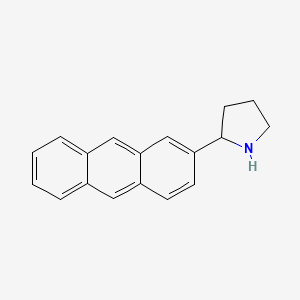
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13044078.png)

